3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol
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Overview
Description
3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a complex organic compound that features a naphthalene moiety linked to a benzodiazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through a reaction with an appropriate halogenated propyl compound.
Coupling with Benzodiazole: The naphthalene derivative is then coupled with a benzodiazole precursor under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The naphthalene and benzodiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various signaling pathways, potentially leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-2-OL: Similar structure but with a different position of the hydroxyl group.
3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL: Similar structure but with a longer alkyl chain.
Uniqueness
3-{1-[3-(NAPHTHALEN-1-YLOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is unique due to its specific combination of a naphthalene moiety and a benzodiazole ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C23H24N2O2/c26-16-6-14-23-24-20-11-3-4-12-21(20)25(23)15-7-17-27-22-13-5-9-18-8-1-2-10-19(18)22/h1-5,8-13,26H,6-7,14-17H2 |
InChI Key |
LGBRJAVLBPCGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4N=C3CCCO |
Origin of Product |
United States |
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